(3-Methoxy-5-methylpyrazin-2-yl)methanol
Description
(3-Methoxy-5-methylpyrazin-2-yl)methanol is a pyrazine derivative characterized by a methoxy (-OCH₃) group at position 3, a methyl (-CH₃) group at position 5, and a hydroxymethyl (-CH₂OH) substituent at position 2 of the pyrazine ring. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing sulfonamide-based anticancer agents, such as Zibotentan (N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide), which inhibits tumor cell proliferation via endothelin receptor antagonism and EGFR tyrosine kinase modulation . Its structural features, including electron-donating methoxy and methyl groups, influence solubility, reactivity, and biological interactions.
Properties
CAS No. |
140867-89-6 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.169 |
IUPAC Name |
(3-methoxy-5-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-8-6(4-10)7(9-5)11-2/h3,10H,4H2,1-2H3 |
InChI Key |
PSAZVKMAYQUHIF-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)OC)CO |
Synonyms |
Pyrazinemethanol, 3-methoxy-5-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to structurally related pyrazine and heterocyclic methanol derivatives (Table 1). Key differences in substituents impact physicochemical properties and biological activity:
Table 1: Structural and Physicochemical Comparison
*logP values estimated using Crippen/McGowan methods for pyrazine analogs .
Key Observations:
- Methoxy vs. Chloro Substitution: The methoxy group in (3-Methoxy-5-methylpyrazin-2-yl)methanol enhances solubility compared to the chloro analog due to its polar nature. However, chloro substitution increases lipophilicity (logP ~1.8 vs.
- Pyrazine vs. Pyrazole Scaffolds: Replacing the pyrazine ring with a pyrazole (as in (5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol) introduces steric bulk from the cyclopropyl group, reducing solubility but increasing metabolic stability .
- Simplified Derivatives: (5-Methylpyrazin-2-yl)methanol lacks the methoxy group, resulting in lower molecular weight and higher solubility, making it a versatile intermediate .
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